methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate
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Overview
Description
methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate is a complex organic compound featuring a benzothiazole core with a dioxolo ring and a benzoate ester group
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime (FLT)-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop this assay . This assay is robust against autofluorescent and light-absorbing compounds, which are the most common source of systematic false positives .
Biochemical Pathways
The APAHs are involved in the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The flt-based binding assay developed for this compound is suitable to determine accurate binding constants for inhibitors against enzymes of the hdac family . This suggests that the compound may have good binding affinity and potentially good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of APAHs and HDACs . This leads to interference with the polyamine metabolism and biofilm formation in Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction involving a diol and a carbonyl compound in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole core.
Reduction: Reduced forms of the ester and benzothiazole groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiazole core is known for its biological activity, making it a candidate for drug development, particularly in antimicrobial and anticancer research.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its potential interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole, which also exhibit biological activity.
Dioxolo Compounds: Compounds containing the dioxolo ring, such as dioxolane, which are used in various chemical applications.
Uniqueness
methyl 4-{[(11E)-12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]carbamoyl}benzoate is unique due to its combination of a benzothiazole core with a dioxolo ring and a benzoate ester group, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-20-12-7-13-14(25-9-24-13)8-15(12)26-18(20)19-16(21)10-3-5-11(6-4-10)17(22)23-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBZBFBWVQTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C(=O)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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